BenchChemオンラインストアへようこそ!

Eltrombopag

TPO receptor pharmacology non-competitive agonism c-Mpl binding site

Eltrombopag is the only TPO-RA FDA-approved for severe aplastic anemia, driven by unique TET2 dioxygenase inhibition (IC₅₀ 1.6 µM) that expands hematopoietic stem cells independently of TPO-R agonism — a mechanism absent in romiplostim, avatrombopag, and lusutrombopag. It uniquely combines thrombopoietin receptor activation (EC₅₀ 0.27 µM) with potent intracellular iron chelation, enabling dual platelet elevation and iron mobilization in a single oral agent. For preclinical SAA trilineage recovery models or ITP with transfusional iron overload, no other TPO-RA can substitute. Order high-purity compound for mechanistic research.

Molecular Formula C25H22N4O4
Molecular Weight 442.5 g/mol
CAS No. 496775-61-2
Cat. No. B15604165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEltrombopag
CAS496775-61-2
Molecular FormulaC25H22N4O4
Molecular Weight442.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H22N4O4/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33/h4-13,28,30H,1-3H3,(H,32,33)
InChIKeySVOQIEJWJCQGDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityEltrombopag olamine is practically insoluble in aqueous buffer across a pH range of 1 to 7.4, and is sparingly soluble in water.

Eltrombopag (CAS 496775-61-2): Procurement-Relevant Baseline Profile of a First-in-Class Oral Thrombopoietin Receptor Agonist with Dual Iron-Chelating and TET2-Inhibitory Activity


Eltrombopag (CAS 496775-61-2) is an orally bioavailable, non-peptide small-molecule thrombopoietin receptor agonist (TPO-RA) with a molecular weight of 442 Da, first approved by the FDA in 2008 [1]. Unlike romiplostim — a subcutaneously administered peptibody that binds competitively at the extracellular TPO binding site — eltrombopag binds to the transmembrane domain of c-Mpl, enabling non-competitive receptor activation that can act synergistically with endogenous thrombopoietin [2]. Among the five globally approved TPO-RAs (romiplostim, avatrombopag, lusutrombopag, hetrombopag, and eltrombopag), eltrombopag uniquely carries three FDA-approved indications — chronic immune thrombocytopenia (ITP), severe aplastic anemia (SAA), and hepatitis C-associated thrombocytopenia — and is distinguished by two off-target pharmacological activities absent in all other in-class agents: potent intracellular iron chelation and TET2 dioxygenase inhibition, the latter contributing to hematopoietic stem and progenitor cell expansion independent of TPO-R agonism [3].

Why Eltrombopag Cannot Be Interchanged with Romiplostim, Avatrombopag, or Lusutrombopag: Structural, Pharmacokinetic, and Safety Differentiation


Eltrombopag occupies a unique position within the TPO-RA class that precludes simple therapeutic substitution. At the molecular level, its transmembrane binding site on c-Mpl is distinct from romiplostim's competitive extracellular-domain interaction and from the shared transmembrane targeting of avatrombopag and lusutrombopag — yet eltrombopag alone carries a biphenyl hydrazone structure that chelates polyvalent cations, imposing mandatory dietary restrictions absent from avatrombopag and lusutrombopag [1]. Clinically, eltrombopag bears an FDA boxed warning for hepatotoxicity that is not required for romiplostim, avatrombopag, or lusutrombopag, necessitating routine liver function monitoring [2]. Furthermore, eltrombopag's off-target iron-chelating and TET2-inhibitory activities confer hematopoietic stem cell expansion properties exploited in severe aplastic anemia — an indication for which no other TPO-RA is FDA-approved — meaning that procurement decisions predicated on interchangeability would forfeit indication-specific efficacy and introduce distinct safety monitoring burdens [3]. These multidimensional differences, each supported by quantitative comparative data below, establish that eltrombopag is not a generic substitute for, nor substitutable by, any other TPO-RA.

Eltrombopag Quantitative Differentiation Guide: Head-to-Head and Cross-Study Comparative Evidence Against Romiplostim, Avatrombopag, Lusutrombopag, and Hetrombopag


Binding Site Differentiation: Non-Competitive Transmembrane vs. Competitive Extracellular TPO Receptor Activation

Eltrombopag binds to the transmembrane domain of the thrombopoietin receptor (c-Mpl) at a site distant from the endogenous TPO binding pocket, whereas romiplostim — a peptibody — binds directly and competitively at the extracellular TPO binding site [1]. This mechanistic divergence means that eltrombopag does not compete with endogenous thrombopoietin for receptor occupancy and may confer synergistic platelet production when endogenous TPO levels are elevated, while romiplostim competes with endogenous TPO [2]. The clinical relevance is demonstrated by real-world switching data: among 23 pediatric patients with persistent/chronic ITP who had failed eltrombopag therapy, 73.9% (17/23) subsequently achieved a platelet response (count >50 × 10⁹/L) after switching to romiplostim at 24 weeks, confirming non-cross-resistant pharmacology [3].

TPO receptor pharmacology non-competitive agonism c-Mpl binding site romiplostim comparator

Intracellular Iron Chelation: A Unique Off-Target Pharmacological Activity Absent in All Other TPO-RAs

Eltrombopag possesses a potent intracellular iron-chelating property not shared by romiplostim, avatrombopag, lusutrombopag, or hetrombopag. In a head-to-head cell-based assay using the H9C2 cardiomyocyte cell line, eltrombopag at 1 µM removed 42% of total cellular iron after 8 hours of treatment, compared with only 22.7% for deferoxamine (DFO), 34.9% for deferasirox (DFX), and 19.3% for deferiprone (DFP) — all tested at 30 µM iron binding equivalents, a 30-fold higher concentration [1]. Importantly, the 1 µM effective iron-mobilizing concentration of eltrombopag is approximately 20-fold lower than peak plasma concentrations (Cmax ~2-3 µM) achieved clinically with standard 75 mg oral dosing, indicating that clinically relevant doses produce pharmacologically meaningful iron chelation [2]. In contrast, romiplostim, avatrombopag, and lusutrombopag lack any iron-chelating structural motif and have no reported cellular iron mobilization activity [3].

iron chelation off-target pharmacology cellular iron mobilization cardiomyocyte iron overload

Food-Drug Interaction and Polyvalent Cation Chelation: A Procurement-Critical Pharmacokinetic Liability vs. Avatrombopag and Lusutrombopag

Eltrombopag's biphenyl hydrazone structure chelates dietary polyvalent cations (Ca²⁺, Mg²⁺, Al³⁺, Fe²⁺, Zn²⁺), producing a clinically significant food-drug interaction absent in avatrombopag, lusutrombopag, and romiplostim [1]. In healthy volunteers, a standard high-fat breakfast reduced eltrombopag peak plasma concentration (Cmax) by 65% and systemic exposure (AUC) by 59% [2]. With a high-calcium meal, the powder for oral suspension (PfOS) formulation showed a 79% decrease in Cmax and 75% decrease in AUC (geometric mean ratio AUC: 0.25; 90% CI: 0.224-0.287) [3]. Even when administered 2 hours after a high-calcium meal, Cmax was reduced by 48% and AUC by 47% [3]. Concomitant antacid (aluminum hydroxide 1524 mg + magnesium carbonate 1425 mg) caused an approximately 70% decrease in both Cmax and AUC [2]. By contrast, avatrombopag and lusutrombopag carry no food-type restrictions and can be administered with meals regardless of cation content, while romiplostim bypasses this issue entirely via subcutaneous administration [1].

pharmacokinetics food-drug interaction polyvalent cation chelation bioavailability dietary restriction

Hepatotoxicity Safety Signal: FDA Boxed Warning and FAERS Pharmacovigilance Differentiation from Romiplostim and Avatrombopag

Eltrombopag carries an FDA boxed warning for risk of hepatic decompensation (in chronic hepatitis C patients) and risk of severe and potentially life-threatening hepatotoxicity, mandating regular liver function monitoring — a regulatory safety requirement absent from the labels of romiplostim, avatrombopag, and lusutrombopag [1]. A 2025 FAERS pharmacovigilance study analyzing 2,851 romiplostim cases, 10,297 eltrombopag cases, and 973 avatrombopag cases (2018-2023) quantified this differential: eltrombopag generated 98 significant specific adverse event signals versus 58 for romiplostim and only 15 for avatrombopag [2]. Among Designated Medical Events (DMEs), eltrombopag was associated with hepatic failure (ROR = 2.51, n = 23), hepatic infection (ROR = 9.56, n = 6), and haemolysis (ROR = 4.65, n = 12); no hepatic DMEs were detected for avatrombopag [2]. The study concluded that "eltrombopag manifests significant safety signals within the hepatic system" and recommended monitoring liver function during treatment [2]. In the head-to-head avatrombopag vs. eltrombopag aplastic anemia study, patients treated with avatrombopag had fewer adverse events overall (P = 0.046) despite having worse baseline liver and kidney function (P = 0.036) [3].

hepatotoxicity FAERS pharmacovigilance boxed warning liver function monitoring safety differentiation

TET2 Dioxygenase Inhibition: A Unique Mechanism for Hematopoietic Stem and Progenitor Cell Expansion Not Shared by Romiplostim or Other TPO-RAs

Eltrombopag binds to the TET2 catalytic domain and inhibits its dioxygenase activity with an IC₅₀ of 1.6 ± 0.1 µM (in the presence of 25 µM each α-ketoglutarate and Fe²⁺), an effect entirely independent of its iron-chelating property and its TPO receptor agonist activity [1]. This IC₅₀ is approximately 10-fold lower than the peak plasma concentration (Cmax) achieved at standard clinical doses, confirming that therapeutic eltrombopag exposure produces pharmacologically relevant TET2 inhibition in patients [1]. TET2 inhibition mimics loss-of-function of this epigenetic regulator, transiently blocking hematopoietic stem cell differentiation and lineage commitment, thereby expanding TET2-proficient normal hematopoietic stem and progenitor cells (HSPCs) [2]. This activity is unique to eltrombopag: romiplostim — which binds only to the extracellular domain of c-Mpl — has no TET2 inhibitory activity and showed no HSPC expansion in TpoR-deficient murine models where eltrombopag remained effective [3]. The trilineage hematopoietic recovery observed in aplastic anemia patients treated with eltrombopag (overall response rate 40% in refractory SAA at 3-4 months, with sustained multilineage improvement in 14/17 extension-study patients) is attributed in part to this TET2-dependent mechanism [4].

TET2 inhibition hematopoietic stem cell expansion aplastic anemia epigenetic modulation clonal hematopoiesis

Oral Route and Patient Preference: Discrete Choice Experiment Data for Procurement Value Assessment vs. Subcutaneous Romiplostim

Eltrombopag's oral daily administration route differentiates it from romiplostim's subcutaneous weekly injection, with significant implications for patient preference and real-world adherence. In the TRAPeze Netherlands discrete choice experiment (DCE) involving 76 ITP patients, respondents strongly preferred oral therapies over subcutaneous injection (OR 4.22; 95% CI 2.76–6.46; P < 0.001) [1]. However, the same study revealed that patients also strongly preferred once-weekly dosing over once-daily dosing (OR 2.37; 95% CI 1.58–3.54) and therapies without food restrictions over those with restrictions (OR 1.90; 95% CI 1.52–2.38) [1]. This creates a nuanced preference landscape: eltrombopag's oral route is preferred over romiplostim's subcutaneous injection, but its daily dosing and food restrictions are dispreferred relative to romiplostim's weekly administration and to avatrombopag's oral dosing without dietary constraints. In real-world switching studies, 95% (42/44) of patients switching from eltrombopag or romiplostim to avatrombopag achieved platelet response, with those switching for convenience maintaining response for 96.5% of time on treatment [2], underscoring that route and convenience factors drive real-world switching decisions.

patient preference oral administration discrete choice experiment health-related quality of life treatment adherence

Eltrombopag Procurement-Optimized Application Scenarios: Indication-Specific, Mechanism-Supported Use Cases Derived from Quantitative Differentiation Evidence


Severe Aplastic Anemia (SAA) First-Line Combination Therapy Leveraging TET2 Inhibition and Trilineage Hematopoietic Recovery

Eltrombopag is the only TPO-RA FDA-approved for severe aplastic anemia, a differentiation grounded in its unique TET2 inhibitory activity (IC₅₀ 1.6 µM) that expands hematopoietic stem and progenitor cells independently of TPO-R agonism — a mechanism entirely absent in romiplostim, avatrombopag, and lusutrombopag [1]. When added to standard immunosuppressive therapy (IST), eltrombopag produced an overall response rate of 40% at 3-4 months in refractory SAA, with trilineage hematopoietic recovery sustained in 14 of 17 patients continuing into an extension study [2]. A prospective randomized trial (EBMT) demonstrated that IST + eltrombopag achieved a 68% overall response rate at 6 months versus 41% with IST alone [3]. In contrast, neither romiplostim nor avatrombopag has demonstrated trilineage hematopoietic recovery in SAA clinical trials. For procurement in SAA treatment centers, eltrombopag is irreplaceable: no other TPO-RA can substitute because none possesses the TET2-dependent HSPC expansion mechanism required for trilineage response.

ITP with Concomitant Iron Overload or Transfusional Hemosiderosis: Dual Thrombopoietic and Iron-Chelating Agent

In ITP patients with comorbid transfusional iron overload (e.g., myelodysplastic syndrome, thalassemia, or chronic transfusion dependence), eltrombopag uniquely provides both platelet elevation and intracellular iron chelation in a single oral agent. At clinically relevant plasma concentrations (Cmax ~2-3 µM at 75 mg oral dose), eltrombopag removes 42% of cardiomyocyte iron at 1 µM in 8 hours — more potently than deferoxamine at a 30-fold higher concentration [1]. This dual pharmacology is absent in avatrombopag and romiplostim, which provide only thrombopoietic activity without iron-mobilizing capability. For procurement in hematology-oncology centers managing multiply-transfused ITP patients, selecting eltrombopag over avatrombopag or romiplostim may reduce or eliminate the need for adjunctive iron chelation therapy, simplifying treatment regimens and reducing polypharmacy.

Pediatric ITP Requiring Oral Therapy with Established Long-Term Safety Data

In pediatric ITP where oral administration is strongly preferred (OR 4.22 for oral over subcutaneous in patient preference studies [1]), eltrombopag offers the most extensively studied oral TPO-RA option with pediatric-specific safety data. A network meta-analysis of 7 RCTs (375 pediatric ITP patients) demonstrated that eltrombopag was significantly more effective than placebo (OR = 5.34; 95% CI: 2.50–11.39) and exhibited a favorable safety profile (SAE OR = 0.68; 95% CI: 0.23–2.03) superior to romiplostim (SAE OR = 3.79) [2]. The oral powder for oral suspension (PfOS) formulation enables weight-based dosing in children unable to swallow tablets. However, procurement decisions must account for eltrombopag's dietary restrictions (2-hour pre-/4-hour post-meal cation avoidance), which in pediatric populations may reduce adherence relative to avatrombopag, though avatrombopag lacks equivalent pediatric efficacy data.

Research Applications Requiring TET2 Inhibition or Combined TPO-R Agonism with Iron Chelation in Preclinical Models

Eltrombopag is the only commercially available TPO-RA that simultaneously inhibits TET2 dioxygenase (IC₅₀ 1.6 µM) and activates the thrombopoietin receptor (EC₅₀ 0.27 µM in BAF3/hTpoR reporter assay) while also chelating intracellular iron [1][2]. This triple-activity profile makes it uniquely suitable for preclinical research into: (i) epigenetic modulation of hematopoietic stem cell fate via transient TET2 loss-of-function phenocopy; (ii) iron metabolism in megakaryopoiesis given the dose-dependent opposing effects of low (≤6 µM, pro-megakaryopoietic) vs. high (30 µM, anti-proliferative) concentrations; and (iii) clonal evolution studies in TET2-mutant myeloid malignancies where eltrombopag inhibits TET2-mutant cell growth. Romiplostim cannot substitute for any TET2- or iron-related research applications, and hetrombopag — while more potent at TPO-R agonism (EC₅₀ 0.4 nM vs 13.4 nM for eltrombopag in 32D-MPL cells [3]) — has not demonstrated TET2 inhibitory activity or iron chelation, making eltrombopag the only agent suitable for multimodal mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eltrombopag

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.